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Compound of Interest

Compound Name: Bis(triisopropylsilyl)lamine

Cat. No.: B3033179

Introduction

Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a valuable reagent and
intermediate in modern organic and organometallic chemistry. Its bulky triisopropylsilyl (TIPS)
groups impart unique properties, including high solubility in nonpolar solvents, thermal stability,
and the ability to serve as a proton shuttle or a precursor to highly basic, non-nucleophilic
amides. This application note provides a comprehensive, field-proven experimental protocol for
the synthesis of bis(triisopropylsilyl)amine, intended for researchers, scientists, and
professionals in drug development and chemical synthesis. The protocol is designed with an
emphasis on procedural causality, safety, and robust validation.

Reaction Principle and Mechanism

The synthesis of bis(triisopropylsilyl)amine is achieved through the reaction of lithium nitride
with triisopropylsilyl chloride. This method provides a direct and efficient route to the desired
product. The reaction proceeds via a nucleophilic substitution mechanism where the nitride ion
acts as the nitrogen source, displacing the chloride from the triisopropylsilyl chloride.

The overall balanced chemical equation for this synthesis is:
LisN + 3 (i-Pr)sSiCl - N(Si(i-Pr)3)2 + 3 LiCl + (i-Pr)sSi-NH:z (as a potential byproduct)

The reaction of lithium nitride with an excess of triisopropylsilyl chloride is expected to yield the
desired bis(triisopropylsilyl)amine. A possible side reaction could be the formation of the
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monosilylated amine, triisopropylsilylamine. The use of an appropriate stoichiometry and
reaction conditions is crucial to maximize the yield of the disilylated product.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the
synthesis of bis(triisopropylsilyl)amine.

Reagents and Materials @@

Reagent/Material Grade Supplier Notes
o o ] Major Chemical Handle under inert
Lithium Nitride (LizN) 99.5% ]
Supplier atmosphere.
Triisopropylsilyl 989 Major Chemical Store under inert
0
chloride ((i-Pr)sSiCl) Supplier atmosphere.
] ) Required for
Anhydrous ] ] Major Chemical ]
DriSolv® or equivalent ) anhydrous reaction
Tetrahydrofuran (THF) Supplier -
conditions.
Major Chemical For extraction and
n-Hexane Anhydrous ) o
Supplier purification.
Saturated aqueous
sodium bicarbonate Reagent Grade - For work-up.
(NaHCO:3)
Saturated aqueous
sodium chloride Reagent Grade - For work-up.
(brine)
Anhydrous
magnesium sulfate For drying organic
) Reagent Grade -
(MgSO0a4) or sodium layers.

sulfate (Na2S0a)

Equipment

o Three-necked round-bottom flask (appropriate size)
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Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar

Inert gas (Argon or Nitrogen) supply with manifold

Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Apparatus for vacuum distillation

Experimental Workflow Diagram

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of bis(triisopropylsilyl)amine.

Step-by-Step Procedure

o Preparation of the Reaction Apparatus: Assemble a three-necked round-bottom flask with a
reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line (Argon or
Nitrogen). Flame-dry all glassware under vacuum and allow it to cool to room temperature
under a positive pressure of inert gas. This is crucial to remove any adsorbed moisture which
can react with the reagents.
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» Charging the Reactants: In a glovebox or under a positive flow of inert gas, charge the
reaction flask with lithium nitride (1.0 eq). Add anhydrous tetrahydrofuran (THF) via a
cannula or syringe to create a suspension.

» Addition of Triisopropylsilyl Chloride: Cool the reaction mixture to 0 °C using an ice-water
bath. Add triisopropylsilyl chloride (3.0 eq) dropwise to the stirred suspension via the
dropping funnel over a period of 30 minutes. The dropwise addition helps to control the initial
exothermic reaction.

» Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir the mixture for 12-18 hours to ensure the reaction goes to
completion. Subsequently, heat the reaction mixture to reflux for 4-6 hours.

o Work-up: Cool the reaction mixture to 0 °C with an ice-water bath. Cautiously quench the
reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.
This step neutralizes any unreacted starting materials and hydrolyzes reactive intermediates.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with n-
hexane (3 x volume of THF). Combine the organic layers. The use of a nonpolar solvent like
n-hexane facilitates the extraction of the nonpolar product.

e Washing and Drying: Wash the combined organic layers with saturated agueous sodium
chloride (brine) to remove any remaining water and inorganic salts. Dry the organic layer
over anhydrous magnesium sulfate or sodium sulfate.

 Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator
to remove the solvent. The crude product is then purified by vacuum distillation to yield
bis(triisopropylsilyl)amine as a colorless liquid.

Characterization
The final product should be characterized to confirm its identity and purity.
e 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The *H NMR spectrum should

show characteristic signals for the isopropyl groups and the N-H proton. The expected
chemical shifts are approximately & 1.1 (d, 36H) for the methyl protons and 6 1.2-1.3 (m, 6H)
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for the methine protons of the isopropyl groups. The N-H proton signal may be broad and its
chemical shift can vary depending on the concentration and solvent.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum
will show two signals for the isopropyl groups, corresponding to the methyl and methine
carbons.

e FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a
characteristic N-H stretching vibration.

Safety Precautions

 Lithium nitride (LisN): Reacts violently with water to produce ammonia gas. It is a strong
base and should be handled in a dry, inert atmosphere.[1][2]

 Triisopropylsilyl chloride ((i-Pr)sSiCl): Corrosive and reacts with moisture. Handle in a fume
hood with appropriate personal protective equipment (PPE), including gloves and safety
glasses.

¢ Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly
distilled or commercially available anhydrous solvents.

o General Precautions: The entire procedure should be carried out in a well-ventilated fume
hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant
gloves.

Troubleshooting
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Issue Possible Cause Solution
Ensure all reagents are
) ) anhydrous. Extend the
Low Yield Incomplete reaction

reaction time or increase the

reflux temperature.

Loss of product during work-up

Ensure complete extraction
from the aqueous layer. Be
careful during the distillation to

avoid loss of the product.

Product is contaminated with

triisopropylsilanol

Incomplete drying of glassware

or solvents

Flame-dry all glassware
thoroughly. Use freshly opened

anhydrous solvents.

Reaction quenched with water

too quickly

Add the quenching solution
slowly at 0 °C.

Difficulty in purification

Co-distillation with impurities

Ensure the vacuum distillation
setup is efficient. A fractional
distillation column may be

necessary for higher purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of

bis(triisopropylsilyl)amine. By following the outlined procedures and adhering to the safety

precautions, researchers can confidently prepare this valuable sterically hindered amine for

their synthetic needs. The provided troubleshooting guide should assist in overcoming common

experimental challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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